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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the human Protein
Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor DS01080522. The
information presented herein is intended to support research and development efforts in the
fields of oncology and kinase inhibitor design.

Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a multitude of
processes including metabolism, gene expression, and cell proliferation.[1][2] The catalytic
subunit, PRKACA, is the active component of the PKA holoenzyme.[1] Dysregulation of
PRKACA activity has been implicated in various diseases, including several types of cancer.[1]
[2] Notably, a fusion gene involving PRKACA is a key driver in fibrolamellar hepatocellular
carcinoma, making it a prime target for therapeutic intervention.[3]

DS01080522 is a potent inhibitor of PRKACA.[4][5][6][7][8] Understanding the structural basis
of this inhibition is paramount for the development of novel and more selective therapeutic
agents. This guide details the crystal structure of the human PRKACA-DS01080522 complex,
providing key quantitative data and outlining the typical experimental workflow for such a study.

Quantitative Data Summary
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The following tables summarize the key crystallographic data for the human PRKACA-
DS01080522 complex, as deposited in the Protein Data Bank (PDB) under the accession code
7Y1G, and the in vitro activity of the inhibitor.[3]

Parameter Value

PDB ID 7Y1G

Resolution (A) 2.30

R-Value Work 0.185

R-Value Free 0.237

Space Group P212121

Unit Cell Dimensions (A) a=55.12, b=85.23, c=164.57
Expression System Escherichia coli BL21(DE3)
Method X-ray Diffraction

ble 2: Inhibi - for DSO108052

Parameter Value Reference
Target PRKACA Kinase Activity [4151[71[8]
IC50 0.8nM [41[5][7][8]

CREB Phosphorylation (in
Target [4]
NIH/3T3 cells)

IC50 66 NM [4]

Experimental Protocols

While the full, detailed experimental protocols from the primary publication are not publicly
accessible, this section outlines a generalized, standard workflow for the determination of a
protein-ligand crystal structure.
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Protein Expression and Purification

Gene Synthesis and Cloning: The gene encoding human PRKACA is synthesized and
cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to
facilitate purification.

Protein Expression: The expression vector is transformed into a suitable host, such as E. coli
BL21(DE3).[3] Protein expression is induced, typically by the addition of IPTG, and the cells
are grown at a controlled temperature to ensure proper protein folding.

Cell Lysis and Clarification: The bacterial cells are harvested and lysed to release the cellular
contents. The lysate is then clarified by centrifugation to remove cell debris.

Affinity Chromatography: The clarified lysate is passed over an affinity chromatography
column (e.g., Ni-NTA for His-tagged proteins). The target protein binds to the column, while
other cellular proteins are washed away. The purified protein is then eluted from the column.

Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-
exclusion chromatography to remove any remaining impurities and aggregated protein,
ensuring a homogenous sample for crystallization.

Crystallization

Complex Formation: The purified PRKACA protein is incubated with a molar excess of the
inhibitor DS01080522 to ensure the formation of the protein-ligand complex.

Crystallization Screening: The protein-ligand complex is subjected to high-throughput
crystallization screening using various commercially available or in-house developed
screens. This involves mixing the complex with a wide range of precipitants, buffers, and
salts at different concentrations.

Optimization: Promising initial crystal hits are optimized by systematically varying the
crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large,
well-diffracting single crystals.

Data Collection and Structure Determination
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» Crystal Harvesting and Cryo-protection: Suitable crystals are harvested from the
crystallization drops and soaked in a cryo-protectant solution to prevent ice formation during
X-ray data collection. The crystals are then flash-cooled in liquid nitrogen.

o X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-
ray beam, typically at a synchrotron source. The diffraction pattern of the crystal is recorded
on a detector.

o Data Processing: The collected diffraction images are processed to determine the unit cell
parameters, space group, and the intensities of the individual reflections.

» Structure Solution and Refinement: The three-dimensional structure of the protein-ligand
complex is solved using molecular replacement, with a known structure of PRKACA as a
search model. The initial model is then refined against the experimental data, and the
inhibitor molecule is built into the electron density map. This iterative process of refinement
and model building results in the final, high-resolution crystal structure.

Visualizations
Experimental Workflow
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Caption: Generalized workflow for determining the crystal structure of a protein-ligand complex.
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Caption: Simplified PKA signaling pathway illustrating the inhibitory action of DS01080522.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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